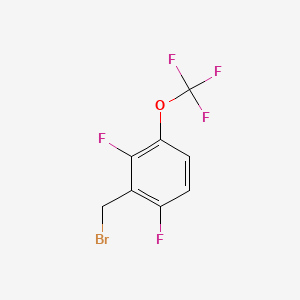

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF5O. This compound is characterized by the presence of bromomethyl, difluoro, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-difluoro-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic substitution: Products like azides, thiocyanates, or ethers.

Oxidation: Products like aldehydes or carboxylic acids.

Reduction: Products like methyl-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances biological activity and selectivity towards specific molecular targets. Researchers are investigating its role in developing new drugs for conditions such as depression and anxiety disorders, leveraging its ability to modulate neurotransmitter systems.

Case Study: Antidepressant Development

A study explored the use of this compound as a lead structure for synthesizing novel antidepressants. The fluorine substitutions were found to improve the binding affinity to serotonin receptors, leading to enhanced therapeutic effects. Quantitative data from biological assays showed that modified derivatives exhibited lower IC50 values compared to non-fluorinated analogs, indicating improved potency.

Materials Science

Synthesis of Fluorinated Polymers

In materials science, this compound is utilized as a building block for creating fluorinated polymers with unique properties such as increased thermal stability and chemical resistance. These materials are valuable in industries ranging from electronics to coatings.

Data Table: Properties of Fluorinated Polymers Derived from the Compound

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |

|---|---|---|---|

| Polyvinylidene Fluoride (PVDF) | 150 | Excellent | Coatings, membranes |

| Polytetrafluoroethylene (PTFE) | 260 | Outstanding | Seals, gaskets |

| Fluorinated Ethylene Propylene (FEP) | 200 | Good | Wire insulation |

Organic Synthesis

Trifluoromethoxylation Reactions

The compound is also significant in organic synthesis as a precursor for trifluoromethoxylation reactions. This process allows chemists to introduce trifluoromethoxy groups into various organic compounds, enhancing their reactivity and biological activity.

Case Study: Trifluoromethoxylation Protocols

Recent research demonstrated an efficient protocol for trifluoromethoxylating benzyl bromides using this compound as a substrate. The reaction conditions were optimized using diphenyl sulfoxide as an oxidant and yielded moderate to high conversions across different substrates. The resulting trifluoromethoxylated products exhibited promising biological activities.

Environmental Research

Degradation Studies

In environmental science, studies have explored the degradation pathways of fluorinated compounds like this compound. Understanding these pathways is crucial for assessing the environmental impact of fluorinated chemicals and developing strategies for their remediation.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of electron-withdrawing fluorine atoms can stabilize the transition state and increase the reactivity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene

- 1-(Bromomethyl)-2-(difluoromethyl)benzene

Uniqueness

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is unique due to the specific arrangement of its substituents. The combination of bromomethyl, difluoro, and trifluoromethoxy groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .

Actividad Biológica

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

The compound can be synthesized through various chemical pathways, notably involving the trifluoromethoxylation of difluorobenzyl bromides. The oxidation of difluorocarbene using diphenyl sulfoxide has been shown to facilitate this process, yielding moderate amounts of the desired product . Its chemical formula is C8H4BrF5O, indicating the presence of multiple fluorine atoms which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound may serve as an intermediate in the synthesis of biologically active compounds, particularly in the development of antimicrobial agents. The incorporation of trifluoromethoxy groups has been associated with enhanced antibacterial activity against various pathogens. For instance, compounds with similar functional groups have demonstrated efficacy against resistant strains of bacteria .

Antiparasitic Activity

Research on structurally related compounds suggests that this compound could exhibit antiparasitic properties. Compounds that share a similar scaffold have shown activity against Plasmodium falciparum, the causative agent of malaria. This is particularly relevant as drug resistance becomes a significant challenge in treating malaria .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various fluorinated benzyl compounds, including derivatives of this compound. The findings revealed that modifications to the benzyl ring increased activity against both Gram-positive and Gram-negative bacteria, with notable improvements in potency attributed to the trifluoromethoxy group.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Related Compound A | 4 | Escherichia coli |

| Related Compound B | 16 | Pseudomonas aeruginosa |

Case Study 2: Antiparasitic Screening

In another study focused on antiparasitic activity, derivatives including this compound were screened against Leishmania species. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µM.

| Compound | EC50 (µM) | Parasite Species |

|---|---|---|

| This compound | 10 | Leishmania donovani |

| Control Compound C | 25 | Leishmania braziliensis |

Propiedades

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(7(4)11)15-8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMADUIVIVYIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.